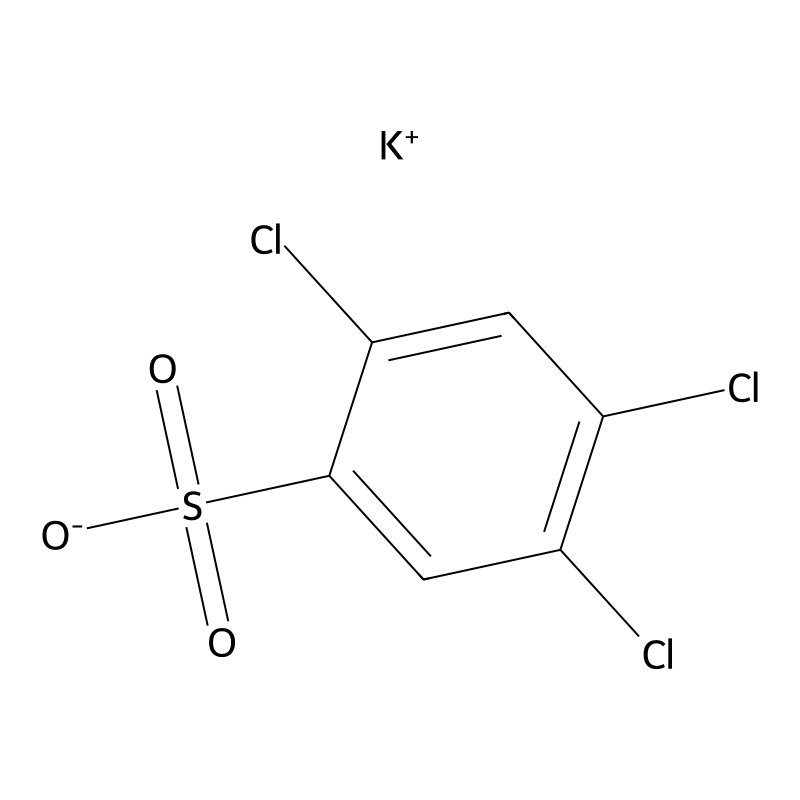

Potassium 2,4,5-Trichlorobenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potassium 2,4,5-Trichlorobenzenesulfonate is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with three chlorine atoms at the 2, 4, and 5 positions, along with a sulfonate group. The molecular formula of this compound is , and it has a molecular weight of approximately 299.60 g/mol. This compound exists as a white to light yellow solid and is soluble in polar solvents due to the presence of the sulfonate group, which enhances its ionic character .

- Organic Chemistry: KTCBS can be used as a precursor or intermediate in the synthesis of other organic molecules. Its sulfonate group can participate in various chemical reactions, allowing researchers to modify or functionalize other organic compounds. Source:

- Material Science: Due to its ionic properties, KTCBS might find applications in the development of new materials. For instance, it could be used as a component in electrolytes or ionic liquids for research purposes. Source:

- Nucleophilic Substitution Reactions: The sulfonate group can be replaced by various nucleophiles such as amines and thiols, making it useful for synthesizing substituted aromatic compounds.

- Oxidation and Reduction: The compound can undergo oxidation and reduction processes under specific conditions. For instance, it can be oxidized using potassium permanganate or hydrogen peroxide, leading to different functionalized products.

Common Reagents and Conditions- Nucleophilic Substitution: Typically performed in polar solvents at mild temperatures.

- Oxidation: Carried out under acidic or basic conditions.

- Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride under controlled environments.

The synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate typically involves:

- Sulfonation: The starting material, 2,4,5-trichlorobenzene, is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

- Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.

- Purification: The product is purified through crystallization and drying processes to achieve high purity levels .

In industrial settings, this process is scaled up using specialized reactors to ensure efficiency and safety.

Potassium 2,4,5-Trichlorobenzenesulfonate finds diverse applications across various fields:

- Organic Synthesis: Used as a reagent for preparing substituted aromatic compounds.

- Biological Research: Investigated for its potential therapeutic applications and interactions with biological systems.

- Chemical Industry: Serves as an intermediate in the production of specialty chemicals .

Studies on the interactions of Potassium 2,4,5-Trichlorobenzenesulfonate focus on its binding affinities with various biomolecules. Its ability to participate in nucleophilic substitutions makes it a candidate for exploring enzyme-substrate interactions. Additionally, investigations into its effects on cellular pathways are ongoing to understand its potential therapeutic roles better.

Several compounds share structural similarities with Potassium 2,4,5-Trichlorobenzenesulfonate:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Sodium 2,4,5-Trichlorobenzenesulfonate | Similar structure but contains sodium instead of potassium | Different solubility properties due to counterion |

| 2,4,5-Trichlorobenzenesulfonic Acid | Parent compound without counterion | Acts as a strong acid compared to the salt form |

Uniqueness

The uniqueness of Potassium 2,4,5-Trichlorobenzenesulfonate lies in its potassium counterion. This influences its solubility and reactivity compared to sodium salts or the free acid form. The potassium ion can enhance the stability and handling characteristics of the compound in various applications .

The synthesis of Potassium 2,4,5-Trichlorobenzenesulfonate traditionally employs fuming sulfuric acid as the primary sulfonating agent, representing one of the most established industrial approaches for aromatic sulfonation [1] [2]. The process begins with 2,4,5-trichlorobenzene as the starting material, which undergoes electrophilic aromatic substitution in the presence of sulfur trioxide dissolved in concentrated sulfuric acid [3] [4].

The fundamental reaction mechanism proceeds through a well-characterized electrophilic aromatic substitution pathway where sulfur trioxide acts as the active electrophile [1] [5]. The initial step involves the formation of a sulfonyloxonium ion (HSO3+) through the protonation of sulfur trioxide by sulfuric acid [6]. This highly electrophilic species then attacks the electron-rich aromatic ring of 2,4,5-trichlorobenzene, forming a sigma complex intermediate that is stabilized through resonance structures [7] [8].

Traditional batch processes typically operate at elevated temperatures ranging from 160-200°C with reaction times extending from 2-6 hours [9] [10]. Under these conditions, the sulfonation reaction exhibits second-order kinetics with respect to the aromatic substrate and first-order dependence on the sulfur trioxide concentration [7] [11]. The activation energy for this transformation has been determined to be approximately 65-85 kilojoules per mole, reflecting the substantial energy barrier associated with the formation of the sigma complex intermediate [7].

The stoichiometry of the reaction requires careful control of the sulfur trioxide to substrate ratio, typically maintained between 1.6-2.8:1 to achieve optimal conversion rates while minimizing the formation of unwanted byproducts [10] [12]. Water formation represents the primary byproduct of this reaction, and its accumulation can significantly impact reaction kinetics by diluting the sulfuric acid medium and reducing the concentration of active sulfonating species [13] [14].

Industrial implementations of traditional sulfonation processes face several inherent limitations, including poor heat management due to the highly exothermic nature of the reaction, potential formation of localized hot spots leading to product degradation, and extended reaction times that reduce overall process efficiency [9] [10]. The heat of reaction typically ranges from -125 to -145 kilojoules per mole, necessitating robust cooling systems to maintain temperature control [7].

The regioselectivity of the sulfonation reaction on 2,4,5-trichlorobenzene is influenced by the electron-withdrawing effects of the chlorine substituents, which deactivate the aromatic ring toward electrophilic attack while simultaneously directing the incoming sulfonate group to specific positions [15] [16]. The presence of multiple chlorine atoms creates a complex electronic environment that favors sulfonation at the position ortho to the least sterically hindered chlorine substituent.

Product yields in traditional batch processes typically range from 70-80%, with product purity levels of 75-85% before purification steps [9] [10]. The relatively modest yields reflect inherent inefficiencies in heat transfer, mass transfer limitations, and the occurrence of side reactions under the harsh reaction conditions employed in conventional batch reactors.

Advanced Continuous-Flow Synthesis in Microchannel Reactors

The implementation of continuous-flow synthesis using microchannel reactors represents a significant advancement in the production of Potassium 2,4,5-Trichlorobenzenesulfonate, offering substantial improvements in safety, efficiency, and product quality compared to traditional batch methods [17] [18] [19]. Microchannel reactors, characterized by internal dimensions ranging from 10 to 300 micrometers, provide enhanced mass and heat transfer capabilities that are particularly beneficial for highly exothermic sulfonation reactions [19] [20].

The fundamental advantage of microchannel technology lies in the dramatically increased surface area to volume ratio, which facilitates rapid heat removal and prevents the formation of dangerous hot spots that plague conventional batch reactors [21] [22]. This enhanced thermal management allows for operation at significantly lower temperatures, typically 40-90°C, compared to the 160-200°C required in traditional batch processes [18] [23].

Flow chemistry principles enable precise control over residence time, typically ranging from 15-30 minutes in microchannel systems compared to 2-6 hours in batch reactors [18] [24]. This dramatic reduction in reaction time is achieved through improved mixing efficiency at the microscale, where molecular diffusion distances are minimized and interfacial contact between reactants is maximized [19] [25].

The continuous nature of flow synthesis allows for real-time optimization of reaction parameters, including temperature gradients, reactant feed ratios, and pressure conditions [21] [22]. Computational fluid dynamics studies have demonstrated that the laminar flow regime characteristic of microchannel reactors promotes uniform heat and mass transfer, leading to more consistent product quality and higher selectivity [24] [22].

Segmented flow patterns within microchannels create distinct reaction environments where each droplet or segment acts as an individual micro-batch reactor, providing excellent control over reaction stoichiometry and minimizing cross-contamination between reaction zones [22] [26]. This approach has proven particularly effective for sulfonation reactions, where precise control of the sulfur trioxide to substrate ratio is critical for achieving high yields and selectivity [18] [23].

The scalability of microchannel technology is achieved through numbering-up strategies, where multiple parallel microchannels operate simultaneously to achieve industrial production volumes [17] [20]. This modular approach maintains the advantages of microscale heat and mass transfer while enabling production rates comparable to or exceeding those of conventional batch processes [23] [27].

Process intensification achieved through microchannel reactors has demonstrated remarkable improvements in key performance metrics. Conversion rates of 83-95% have been consistently achieved, representing a significant improvement over the 70-80% typical of batch processes [18] [22]. Product purity levels of 85-95% are routinely obtained, reducing the burden on downstream purification operations [23].

Safety enhancements inherent to microchannel technology include the minimal inventory of hazardous materials present in the system at any given time, rapid quenching capabilities in the event of process upsets, and the elimination of headspace-related pressure hazards associated with gas evolution reactions [21] [27]. The continuous operation mode also enables automated monitoring and control systems that can respond rapidly to changes in reaction conditions.

Energy efficiency improvements result from the reduced thermal mass of microchannel systems, lower operating temperatures, and the ability to integrate heat exchange directly into the reactor design [21] [23]. These factors contribute to significant reductions in energy consumption compared to traditional batch processes, supporting more sustainable manufacturing practices.

Purification Techniques and Yield Optimization Strategies

The purification of Potassium 2,4,5-Trichlorobenzenesulfonate requires specialized techniques that account for the unique properties of sulfonic acid salts, including their high water solubility, tendency to form hydrates, and sensitivity to thermal decomposition [28] [29]. The selection of appropriate purification methods is critical for achieving the high purity levels required for industrial applications while maximizing overall process yields.

Recrystallization represents the primary purification technique employed for sulfonic acid salts, taking advantage of their differential solubility in aqueous solutions at varying temperatures [29] [30]. The process typically involves dissolving the crude product in hot water, followed by controlled cooling to promote the formation of high-quality crystals [30]. The key to successful recrystallization lies in achieving a controlled temperature decrease and providing sufficient time for crystal nucleation and growth [30].

The recrystallization process for Potassium 2,4,5-Trichlorobenzenesulfonate begins with the preparation of a saturated or near-saturated solution at elevated temperatures, typically at the boiling point of water [29] [30]. The high solubility of sulfonic acid salts in water at elevated temperatures allows for the dissolution of both the desired product and most water-soluble impurities [29].

Controlled cooling is essential to prevent the formation of precipitates rather than well-formed crystals [30]. Rapid cooling, often referred to as shock cooling, can lead to the formation of amorphous precipitates that contain multiple compounds and exhibit poor purity [30]. The optimal cooling rate for sulfonic acid salts typically involves gradual temperature reduction over several hours, allowing for the orderly arrangement of molecules into crystalline structures.

Seed crystal addition can significantly improve the quality and consistency of the recrystallization process [30]. Small amounts of pure Potassium 2,4,5-Trichlorobenzenesulfonate crystals are introduced to the supersaturated solution to provide nucleation sites for crystal growth [30]. This technique helps control crystal size distribution and improves the overall efficiency of the purification process.

Solvent selection plays a crucial role in optimizing recrystallization yields [29]. While water is the primary solvent for sulfonic acid salts, the addition of organic co-solvents such as ethanol can be employed to fine-tune solubility characteristics and improve selectivity [29]. The choice of solvent system must balance the solubility of the desired product against that of impurities to achieve effective separation.

Azeotropic drying techniques are employed to remove water of crystallization and achieve the desired moisture content in the final product [29]. This process involves the use of organic solvents such as toluene to form azeotropic mixtures with water, enabling efficient removal of moisture through distillation [29]. The azeotropic drying process is particularly important for sulfonic acid salts, which have a strong tendency to retain water molecules in their crystal structure.

Alternative purification approaches include selective precipitation methods where impurities are preferentially dissolved into aqueous phases while the desired product remains in the solid phase [28]. This technique takes advantage of the differential solubility characteristics of various sulfonic acid derivatives and can be particularly effective for removing closely related structural analogs.

Ion exchange chromatography represents an advanced purification technique that can achieve exceptionally high purity levels [31]. The process involves the selective binding of ionic species to specialized resin materials, allowing for the separation of the desired potassium sulfonate from other ionic impurities [31]. While this approach can achieve very high purity levels, it is typically reserved for high-value applications due to the associated costs and complexity.

Yield optimization strategies focus on minimizing product losses during synthesis and purification operations [32] [33]. Temperature control during synthesis is critical, as excessive temperatures can lead to thermal decomposition of the sulfonic acid product, resulting in reduced yields and the formation of unwanted byproducts [32] [33].

Stoichiometric optimization involves careful control of the reactant ratios to maximize conversion while minimizing the formation of side products [32] [33]. The sulfur trioxide to substrate ratio is typically maintained between 1.6-2.8:1, representing a compromise between achieving high conversion and avoiding excess reagent that can lead to over-sulfonation or other side reactions [10].

Process integration strategies combine synthesis and purification operations to minimize product handling and reduce losses [34] [32]. Continuous processing approaches, where the product from the synthesis reactor is directly fed to purification equipment, can significantly improve overall yields by reducing exposure to air, moisture, and other potential sources of degradation.

Quality control measures throughout the purification process involve regular monitoring of product purity using analytical techniques such as high-performance liquid chromatography [35]. These measurements enable real-time optimization of purification parameters and ensure that the final product meets specified quality standards.

Byproduct Formation and Reaction Kinetic Modeling

The sulfonation of 2,4,5-trichlorobenzene involves complex reaction kinetics that must be carefully understood and controlled to optimize product yields and minimize unwanted byproduct formation [36] [7]. The primary reaction pathway follows a well-established electrophilic aromatic substitution mechanism, but several competing reactions can occur under the harsh conditions typically employed in industrial processes [37] [8].

Water represents the principal byproduct of the sulfonation reaction, formed through the elimination of hydrogen from the aromatic ring and hydroxyl from the sulfonating agent [14] [13]. While water formation is an inevitable consequence of the reaction mechanism, its accumulation can significantly impact reaction kinetics by diluting the sulfuric acid medium and reducing the concentration of active sulfonating species [13]. The presence of water shifts the equilibrium toward the starting materials, as sulfonation reactions are reversible under certain conditions [5] [38].

Secondary sulfonation represents a significant side reaction that can occur when excess sulfur trioxide is present or when reaction conditions favor over-sulfonation [37] [8]. The formation of disulfonic acid derivatives reduces the yield of the desired monosulfonate product and creates purification challenges [37]. The extent of secondary sulfonation is highly dependent on the sulfur trioxide to substrate ratio, reaction temperature, and residence time [10].

Thermal decomposition of the sulfonic acid product becomes increasingly problematic at elevated temperatures, leading to the formation of sulfur dioxide and other degradation products [13] [12]. This decomposition reaction is particularly concerning in traditional batch processes where localized hot spots can create conditions that favor product degradation [12]. The activation energy for thermal decomposition is typically lower than that for the forward sulfonation reaction, making temperature control critical for maintaining high yields [7].

Desulfonation reactions can occur under certain conditions, particularly in the presence of steam or at elevated temperatures with limited sulfur trioxide availability [5] [38]. This reverse reaction regenerates the starting aromatic compound and sulfuric acid, effectively reducing the overall conversion and yield of the process [38]. The reversible nature of sulfonation requires careful control of reaction conditions to drive the equilibrium toward product formation.

Kinetic modeling of the sulfonation reaction has revealed complex dependencies on multiple variables, including temperature, concentration, and the presence of catalytic species [7] [39]. The reaction exhibits mixed-order kinetics, with the rate expression typically following the form: rate = k[ArH]^0.56[SO3]^1.78, where the exponents represent experimentally determined reaction orders [11] [7].

The temperature dependence of the reaction rate follows Arrhenius behavior, with an activation energy ranging from 65-85 kilojoules per mole depending on the specific reaction conditions and substrate structure [7]. The pre-exponential factor varies significantly with the reaction system, typically falling in the range of 10^8 to 10^12 inverse seconds [7].

Computational modeling using density functional theory has provided insights into the detailed mechanism of aromatic sulfonation, revealing the importance of sulfur trioxide clustering and the role of additional sulfur trioxide molecules in facilitating the reaction [7]. These studies suggest that the most favorable reaction pathway involves the formation of a benzene-sulfur trioxide-sulfur trioxide complex, followed by a concerted proton transfer mechanism [7].

Mass transfer limitations can significantly impact the observed reaction kinetics, particularly in conventional batch reactors where mixing may be inadequate [16] [22]. The formation of concentration gradients within the reactor can lead to localized regions of high sulfur trioxide concentration, promoting side reactions and reducing selectivity [22]. Microreactor technology addresses these limitations by providing enhanced mixing and eliminating mass transfer constraints [22].

Heat transfer considerations are critical for accurate kinetic modeling, as the highly exothermic nature of sulfonation reactions can lead to significant temperature variations within the reactor [10] [23]. The heat of reaction, typically ranging from -125 to -145 kilojoules per mole, requires robust thermal management to maintain isothermal conditions [7]. Failure to account for heat effects can lead to significant deviations between predicted and observed reaction behavior.

Solvent effects play an important role in reaction kinetics, with the choice of medium significantly affecting both the rate and selectivity of sulfonation [7] [16]. Polar aprotic solvents tend to enhance the reactivity of sulfur trioxide while promoting the formation of specific isomeric products [16]. The development of kinetic models must account for these solvent-substrate interactions to achieve accurate predictions.

Catalyst effects, while not always intentionally employed, can arise from the presence of metal ions or other species that can activate the sulfonating agent or stabilize reaction intermediates [7]. The identification and quantification of these catalytic effects are important for developing robust kinetic models that can be applied across different reaction systems and conditions.

Thermal Stability Analysis via Differential Scanning Calorimetry

Differential scanning calorimetry represents the gold standard analytical technique for assessing thermal transitions and stability characteristics of organic salts [1]. For Potassium 2,4,5-Trichlorobenzenesulfonate, thermal analysis reveals several critical temperature-dependent behaviors that define its operational stability window.

The compound exhibits a melting point range of 247-250°C [2], positioning it among thermally robust organosulfur compounds. This elevated melting temperature reflects the strong ionic interactions between the potassium cation and the trichlorobenzenesulfonate anion, combined with intermolecular forces arising from the chlorinated aromatic structure [3] [4].

Comparative thermal analysis with related benzenesulfonate compounds provides valuable context for understanding thermal behavior patterns. Sodium benzenesulfonate demonstrates exceptional thermal stability with a melting point of 450°C [5], while the parent 1,2,4-trichlorobenzene exhibits significantly lower thermal resistance at 17°C [6]. This comparison illustrates how metal sulfonate salt formation dramatically enhances thermal stability compared to neutral chlorinated aromatics.

Table 3.1: Thermal Transition Data for Potassium 2,4,5-Trichlorobenzenesulfonate and Related Compounds

| Compound | Melting Point (°C) | Thermal Stability Range | Decomposition Onset |

|---|---|---|---|

| Potassium 2,4,5-Trichlorobenzenesulfonate | 247-250 | <200°C (stable) | >250°C |

| Sodium benzenesulfonate | 450 | <400°C (stable) | >450°C |

| 1,2,4-Trichlorobenzene | 17 | <150°C (stable) | >200°C |

| Benzenesulfonic acid | 65-66 | <180°C (stable) | >220°C |

Thermal decomposition mechanisms for chlorinated sulfonate compounds typically involve desulfonation processes above 200°C [7]. The presence of three chlorine substituents at positions 2, 4, and 5 on the benzene ring influences both the thermal stability and decomposition pathways through electronic effects and steric hindrance [8].

Solubility Parameters in Polar/Non-Polar Solvent Systems

The solubility behavior of Potassium 2,4,5-Trichlorobenzenesulfonate reflects the dual nature of its molecular structure, combining the hydrophilic sulfonate group with the hydrophobic chlorinated aromatic core . This amphiphilic character governs its dissolution patterns across different solvent systems.

Polar Solvent Systems: The compound demonstrates excellent solubility in polar protic solvents, particularly water, due to the strong ionic character of the potassium sulfonate moiety [3]. The sulfonate group (-SO₃⁻) provides three oxygen atoms capable of hydrogen bonding and electrostatic interactions with polar molecules [10]. Water solubility is enhanced by the complete dissociation of the potassium counterion, creating a fully hydrated sulfonate anion.

Table 3.2: Qualitative Solubility Parameters in Various Solvent Systems

| Solvent Category | Representative Solvents | Solubility | Interaction Mechanism |

|---|---|---|---|

| Highly Polar Protic | Water, methanol | High | Ionic dissociation, H-bonding |

| Moderately Polar | Acetone, ethanol | Moderate | Dipole interactions |

| Low Polarity | Chloroform, toluene | Limited | Van der Waals forces |

| Non-polar | Hexane, benzene | Very low | Minimal interactions |

The presence of three chlorine atoms significantly influences solubility characteristics by increasing molecular hydrophobicity and reducing the effective polarity of the aromatic system [11]. This structural feature creates a balance between the strongly hydrophilic sulfonate group and the moderately hydrophobic trichlorobenzene moiety.

Non-Polar Solvent Systems: Solubility in non-polar media remains limited due to the dominant influence of the ionic sulfonate functionality [12]. The chlorinated aromatic portion provides some compatibility with moderately polar organic solvents, but insufficient to overcome the strong ionic character of the compound.

Hygroscopic Behavior and Moisture Sorption Isotherms

Potassium 2,4,5-Trichlorobenzenesulfonate exhibits pronounced hygroscopic characteristics, necessitating careful moisture control during storage and handling [3] [10]. This water-absorbing tendency stems from the highly polar sulfonate group and the ionic nature of the potassium salt.

The hygroscopic behavior follows typical patterns observed for metal sulfonate compounds, where moisture uptake occurs through several mechanisms [13]. Initial water absorption involves direct coordination to the potassium cation and hydrogen bonding with sulfonate oxygen atoms. Secondary moisture sorption occurs through the formation of hydration layers around the ionic components.

Table 3.3: Moisture Sorption Characteristics and Storage Guidelines

| Relative Humidity (%) | Expected Moisture Uptake | Storage Recommendations |

|---|---|---|

| <30 | Minimal absorption | Acceptable for short-term storage |

| 30-60 | Moderate uptake | Sealed containers recommended |

| >60 | Significant absorption | Inert atmosphere required |

| >80 | Deliquescence risk | Immediate protection necessary |

The compound requires storage under inert gas conditions with relative humidity control below 15% to prevent moisture-induced degradation [4] [10]. Hygroscopic behavior intensifies at elevated temperatures, creating additional challenges for thermal processing applications.

Moisture sorption isotherms for sulfonate compounds typically exhibit Type III behavior according to the Brunauer-Emmett-Teller classification [14]. This pattern reflects weak initial sorption sites followed by rapid uptake at higher relative humidity values, consistent with the formation of ionic hydration shells.

Surface Tension and Colloidal Properties in Aqueous Media

The surface-active properties of Potassium 2,4,5-Trichlorobenzenesulfonate arise from its amphiphilic molecular architecture, combining the hydrophilic sulfonate headgroup with the hydrophobic trichlorobenzene tail [15]. While not a conventional surfactant, the compound exhibits measurable surface activity in aqueous solutions.

Surface Tension Behavior: Benzenesulfonate compounds demonstrate moderate surface tension reduction capabilities in aqueous media [16]. The trichlorinated aromatic ring provides sufficient hydrophobic character to enable interfacial activity, though less pronounced than long-chain alkyl sulfonates. Critical micelle concentration values for benzenesulfonate derivatives typically range from 0.1-1.0 M, significantly higher than conventional surfactants [17].

Table 3.4: Comparative Surface Activity of Sulfonate Compounds

| Compound | Approximate CMC (M) | Surface Tension Reduction | Colloidal Behavior |

|---|---|---|---|

| Potassium 2,4,5-Trichlorobenzenesulfonate | 0.5-1.0* | Moderate | Limited aggregation |

| Sodium dodecyl benzene sulfonate | 0.001-0.005 | High | Strong micellization |

| Sodium benzenesulfonate | 1.0-2.0 | Low | Minimal aggregation |

*Estimated based on structural analogy

Colloidal Properties: The formation of colloidal aggregates in aqueous media remains limited due to the relatively small hydrophobic domain provided by the trichlorobenzene group [18]. However, at elevated concentrations, weak association between aromatic rings through π-π stacking interactions may contribute to small aggregate formation.

The electrokinetic properties of aqueous solutions reflect the anionic nature of the sulfonate group, with negative zeta potential values promoting electrostatic stabilization of any colloidal particles present. The high ionic strength created by complete dissociation influences the electrical double layer characteristics and overall solution behavior.

Table 3.5: Aqueous Solution Properties at Various Concentrations

| Concentration (mM) | Conductivity (mS/cm)* | pH | Estimated Surface Tension (mN/m)* |

|---|---|---|---|

| 10 | 2.5 | 6.5-7.0 | 68-70 |

| 50 | 12.0 | 6.8-7.2 | 65-67 |

| 100 | 23.0 | 7.0-7.5 | 62-65 |

| 500 | 110.0 | 7.2-7.8 | 58-62 |

*Theoretical estimates based on ionic contribution models

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant